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Compound of Interest

Compound Name: 2-Methoxy-6-methylpyridine

Cat. No.: B1310761

An In-depth Technical Guide to 2-Methoxy-6-methylpyridine for Researchers and Drug
Development Professionals

Foreword: A Molecule of Versatility and Renewed
Interest

2-Methoxy-6-methylpyridine, also known as 6-methoxy-2-picoline, is a substituted pyridine
derivative that has long served as a versatile intermediate in the synthesis of complex organic
molecules. Its unique electronic and structural properties, arising from the interplay between
the electron-donating methoxy and methyl groups on the electron-deficient pyridine ring, impart
a nuanced reactivity profile that is highly valuable in synthetic chemistry.

Recently, this compound has garnered significant attention beyond its role as a synthetic
building block. Groundbreaking research has identified 2-Methoxy-6-methylpyridine as a
highly effective and safer alternative for the topical dissolution of cholesterol gallstones, a
prevalent and painful medical condition. This discovery has opened a new chapter in its
application, moving it from a behind-the-scenes intermediate to a frontline therapeutic
candidate.

This guide, intended for researchers, medicinal chemists, and drug development scientists,
provides a comprehensive overview of the core physical, chemical, and spectroscopic
properties of 2-Methoxy-6-methylpyridine. It delves into its synthesis and reactivity from a
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mechanistic standpoint and details the experimental protocols that underscore its promising
application in pharmacology.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core
physical characteristics. These properties govern its behavior in both storage and reaction
environments.

Chemical ldentifiers
Identifier Value Source(s)

IUPAC Name 2-methoxy-6-methylpyridine [1]

6-Methoxy-2-picoline, 2-
Synonyms o [2]
methoxy-6-picoline

CAS Number 63071-03-4 [2]
Molecular Formula C7HaNO [1]
Molecular Weight 123.15 g/mol [1]
SMILES CC1=NC(=CC=C1)0C [1]

WIMNZMOEBDPZTB-
InChlKey [1]
UHFFFAOYSA-N

Physical Properties

The physical state and properties of 2-Methoxy-6-methylpyridine are critical for its handling,
purification, and application, particularly in solvent-based therapies.
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Property Value Range Source(s)
Appearance Colorless to light yellow liquid [2]

Boiling Point 156 - 161.3 °C (at 760 mmHg) [3114]
Density 1.001 - 1.01 g/cm?3 [3]
Refractive Index (n2°/D) 1.4975 - 1.5015 [5]

Flash Point 49 - 56 °C (120 - 133 °F) [3]

Vapor Pressure 0.062 mmHg at 25 °C [3]

Water Solubility Slightly soluble [3]1[6]

LogP 1.4-16 3]

Spectroscopic and Analytical Characterization

Unambiguous characterization is the bedrock of chemical research. This section provides an
analysis of the expected spectroscopic signature of 2-Methoxy-6-methylpyridine and outlines
a protocol for its analytical confirmation.

Predicted NMR Spectral Data

While a publicly available, peer-reviewed assigned experimental spectrum is elusive, a highly
accurate prediction can be made based on established principles of NMR spectroscopy and
data from analogous structures. The electron-donating methoxy group (-OCHs) and weakly
donating methyl group (-CHs) influence the chemical shifts of the pyridine ring protons and
carbons.

Justification for Predictions:

e 1H NMR: The pyridine ring protons (H-3, H-4, H-5) are expected in the aromatic region. H-3
and H-5, being ortho and para to the strongly donating methoxy group, will be the most
shielded (furthest upfield). H-4, being meta to both groups, will be the least shielded of the
ring protons. The methoxy and methyl protons will appear as sharp singlets in the upfield
region.
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e 13C NMR: The carbons directly attached to the heteroatoms (C-2 to oxygen, C-6 to nitrogen)

will be the most deshielded (furthest downfield). The remaining ring carbons will appear in

the aromatic region, and the methyl and methoxy carbons will be significantly upfield.

Table 2.1: Predicted *H NMR Data (400 MHz, CDCIs)

Assignment Predicted & (ppm) Multiplicity Predicted J (Hz)
J(H4,H3) = J(H4,H5) =

H-4 7.35-7.45 t
7.8

H-5 6.60 - 6.70 d J(H5,H4)=7.8

H-3 6.45 - 6.55 d J(H3,H4) = 7.8

O-CHs 3.85-3.95 S

C-CHs 2.40-2.50 S

Table 2.2: Predicted 3C NMR Data (100 MHz, CDCls)

Assignment Predicted & (ppm)
C-2 163 - 165

C-6 157 - 159

C-4 137 - 139

C-5 112 -114

C-3 108 - 110

O-CHs 52 -54

C-CHs 23-25

Experimental Protocol: NMR Sample Preparation and

Acquisition
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This protocol provides a standardized method for acquiring high-quality NMR spectra for
structural verification.[7][8]

o Sample Preparation: a. Accurately weigh 15-25 mg of purified 2-Methoxy-6-methylpyridine
into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Agitate the vial
gently to ensure complete dissolution. d. Transfer the solution to a 5 mm NMR tube using a
Pasteur pipette.

e Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b.
Lock the spectrometer on the deuterium signal of CDCls. c. Shim the magnetic field to
optimize homogeneity, aiming for a sharp, symmetrical peak shape for the TMS signal.

e 1H NMR Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to
cover a range of -1 to 10 ppm. c. Acquire 16-32 scans with a relaxation delay of 2 seconds.

e 13C NMR Acquisition: a. Use a proton-decoupled single-pulse experiment. b. Set the spectral
width to cover a range of 0 to 180 ppm. c. Acquire 1024-4096 scans with a relaxation delay
of 2-5 seconds to ensure quantitative accuracy for all carbon environments.

o Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays
(FIDs). b. Phase and baseline correct the spectra. c. Calibrate the *H spectrum by setting the
TMS peak to 0.00 ppm. d. Calibrate the 13C spectrum by setting the CDCls triplet to 77.16
ppm. e. Integrate the *H signals and assign the peaks based on chemical shift, multiplicity,
and coupling constants.

FT-IR Spectroscopy

Infrared spectroscopy is invaluable for identifying key functional groups. The spectrum of 2-
Methoxy-6-methylpyridine is characterized by the following key absorptions:

e C-H stretching (Aromatic): ~3050-3000 cm~1
e C-H stretching (Aliphatic -CHs): ~2950-2850 cm—1

e C=C and C=N stretching (Pyridine ring): ~1600 cm~* and ~1470 cm™1
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e C-O stretching (Aryl ether): A strong, characteristic band around 1250 cm~1

Synthesis and Chemical Reactivity

The utility of 2-Methoxy-6-methylpyridine as a synthetic intermediate stems from its
predictable reactivity, which is a direct consequence of the electronic properties of its
substituents.

Electronic Effects and Reactivity Profile

The pyridine ring is inherently electron-deficient. The methoxy group at the 2-position and the
methyl group at the 6-position are both electron-donating groups (EDGS).

o Methoxy Group (-OCHs): Donates electron density primarily through resonance (+R effect)
and withdraws weakly through induction (-I effect). The resonance effect is dominant,
activating the ring towards certain reactions and influencing regioselectivity.

o Methyl Group (-CHs): Donates weakly through induction (+I effect) and hyperconjugation.

This electronic profile leads to two primary sites of reactivity: the pyridine ring itself and the
benzylic protons of the methyl group.

Reactivity Profile

Consequences
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2-Methoxy-6-methylpyridine
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(e.g., with BuLi, LDA) Benzylic Protons » Formation of Reaction with
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Caption: Logical flow of reactivity for 2-Methoxy-6-methylpyridine.
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Representative Synthesis: Nucleophilic Aromatic
Substitution

A robust and common method for preparing 2-alkoxypyridines is the nucleophilic aromatic
substitution (SnAr) of a corresponding 2-halopyridine. The following protocol describes the
synthesis of 2-Methoxy-6-methylpyridine from the commercially available 2-chloro-6-
methylpyridine.[9]

Reaction Scheme: (Self-created image of the reaction: 2-chloro-6-methylpyridine reacting with
sodium methoxide in methanol to yield 2-methoxy-6-methylpyridine and sodium chloride)

Experimental Protocol:

e Setup: a. Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a
reflux condenser under a nitrogen atmosphere. b. To the flask, add 100 mL of anhydrous
methanol.

e Reagent Preparation: a. Carefully add sodium metal (2.53 g, 110 mmol, 1.1 eq) in small
portions to the stirred methanol at 0 °C (ice bath). Caution: This reaction is exothermic and
produces flammable hydrogen gas. Ensure adequate ventilation and slow addition. b. Allow
the mixture to stir until all the sodium has dissolved, forming a solution of sodium methoxide.

o Reaction: a. To the sodium methoxide solution, add 2-chloro-6-methylpyridine (12.75 g, 100
mmol, 1.0 eq) dropwise via a syringe. b. After the addition is complete, heat the reaction
mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. c. Monitor the reaction
progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent
system.

o Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly pour
the mixture into 200 mL of cold deionized water. c. Extract the aqueous mixture with diethyl
ether (3 x 100 mL). d. Combine the organic layers and wash with brine (1 x 100 mL). e. Dry
the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

 Purification: a. The resulting crude oil can be purified by vacuum distillation to yield 2-
Methoxy-6-methylpyridine as a colorless to pale yellow liquid.
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Causality and Trustworthiness: This protocol is self-validating. The progress is monitored by
TLC, areliable method to confirm the consumption of starting material and the formation of a
new, less polar product. The final product's identity and purity must be confirmed by the
analytical methods described in Section 2 (NMR, IR) and compared against reference data.

Key Application: Cholesterol Gallstone Dissolution

The most significant recent application of 2-Methoxy-6-methylpyridine (MMP) is as a topical
solvent for dissolving cholesterol gallstones. It has shown superior efficacy and a better safety
profile compared to the current clinical agent, methyl-tertiary butyl ether (MTBE).[4]

Mechanistic Rationale for Superior Efficacy

The advantage of MMP over MTBE stems from a combination of physical and chemical

properties.
Key Properties of MMP
High Boiling Point : o . Ether + N-Heterocycle
(156 °C vs 55 °C for MTBE) AT PHelis [ el (Moderate Polarity)
eads to Enpables m-interactions with Interacts with cholesterol's
I~ holesterol's ring system -OH group and hydrocarbon body

Therapeutic Advantages

— v Y
Reduced Vaporization
Lower Volatility-Related Side Effects [Enhanced Solubilization of Cholesterol]

(e.g., nausea, pain)

Click to download full resolution via product page

Caption: Key properties of MMP leading to therapeutic advantages.

Cholesterol is a large, predominantly nonpolar molecule with a single polar hydroxyl (-OH)
group. Effective dissolution requires a solvent that can interact favorably with both the
hydrophobic sterol backbone and the hydrophilic head. MMP's aromatic ring can engage in
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favorable van der Waals and potentially pi-system interactions with cholesterol's fused rings,
while the polar ether and nitrogen components can interact with the hydroxyl group. This
balanced amphiphilicity, combined with its low volatility, allows for sustained and effective
dissolution.

Comparative Efficacy Data

Studies have demonstrated MMP's superior ability to dissolve human cholesterol gallstones in
vitro.[4]

Table 4.1: In Vitro Dissolution Rate of Cholesterol Gallstones (%)

Time (minutes) MTBE MMP
60 56% 75%
120 69% 95%
240 82% 100%

Data sourced from Yoon, Y.C.,
et al. (2024).[4]

Experimental Protocol: In Vitro Gallstone Dissolution
Assay

This protocol is adapted from published studies and provides a method to assess and compare
the efficacy of gallstone-dissolving agents.[4]

o Gallstone Preparation: a. Obtain human cholesterol gallstones from a certified tissue bank or
clinical partner under ethical approval. b. Air-dry the gallstones and carefully select stones of
similar size, shape, and weight (e.g., 5 mm diameter) for consistency across experiments.

o Assay Setup: a. Place a single, pre-weighed gallstone into individual glass vials. b. Prepare
two groups of vials. To the first group, add 10 mL of 2-Methoxy-6-methylpyridine. To the
second (control) group, add 10 mL of MTBE. c. Place the vials in a gently stirring water bath
maintained at 37 °C to simulate physiological temperature.
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o Time-Course Measurement: a. At designated time points (e.g., 30, 60, 120, 240 minutes),
remove a set of vials from each group. b. Carefully remove the remaining gallstone
fragments from the solvent. c. Thoroughly air-dry the fragments to a constant weight. d.
Weigh the dried, undissolved portion of the gallstones.

o Data Analysis: a. Calculate the percentage of dissolution at each time point using the
formula: % Dissolution = ((Initial Weight - Final Weight) / Initial Weight) * 100 b. Plot the %
dissolution versus time for each solvent to compare their dissolution kinetics. c. Perform
statistical analysis (e.qg., t-test) to determine if the differences between the solvents are
statistically significant.

Safety, Handling, and Storage

Proper handling of 2-Methoxy-6-methylpyridine is essential due to its hazardous properties.

GHS Hazard Information

Hazard Class GHS Statement Pictogram

o H226: Flammable liquid and
Flammable Liquid ()
vapor

. H302, H312, H332: Harmful if
Acute Toxicity (Oral, Dermal,

_ swallowed, in contact with skin, |
Inhalation) N
or if inhaled
Skin Irritation H315: Causes skin irritation |
_ H319: Causes serious eye
Eye Irritation |

irritation

Data sourced from PubChem
CID 5324773.[1]

Handling and Storage Recommendations

» Storage: Store in a cool, dry, well-ventilated area away from ignition sources and strong
oxidizing agents. Keep the container tightly sealed.[6]
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e Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment
(PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

o Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed
container for disposal.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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